9(10H)-Acridinone, 1-amino-10-(2-(diethylamino)ethyl)-
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Overview
Description
9(10H)-Acridinone, 1-amino-10-(2-(diethylamino)ethyl)- is a chemical compound that belongs to the acridine family Acridines are known for their diverse biological activities and are often used in medicinal chemistry
Preparation Methods
The synthesis of 9(10H)-Acridinone, 1-amino-10-(2-(diethylamino)ethyl)- typically involves the condensation of an aminoketone with a pyranoindolizine compound. The reaction conditions often require a condensation-ring closing reaction to form the desired hexa-cyclic structure . Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for yield and purity.
Chemical Reactions Analysis
9(10H)-Acridinone, 1-amino-10-(2-(diethylamino)ethyl)- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can modify the functional groups attached to the acridine core.
Substitution: The compound can undergo substitution reactions, particularly at the amino and diethylaminoethyl groups.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
9(10H)-Acridinone, 1-amino-10-(2-(diethylamino)ethyl)- has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic properties, including antitumor activity.
Industry: Utilized in the development of dyes and other industrial chemicals.
Mechanism of Action
The mechanism of action of 9(10H)-Acridinone, 1-amino-10-(2-(diethylamino)ethyl)- involves its interaction with molecular targets such as DNA and enzymes. The compound can intercalate into DNA, disrupting its function and leading to potential antitumor effects. It may also inhibit specific enzymes involved in cellular processes, contributing to its biological activity.
Comparison with Similar Compounds
Similar compounds to 9(10H)-Acridinone, 1-amino-10-(2-(diethylamino)ethyl)- include other acridine derivatives such as camptothecin and its derivatives . These compounds share structural similarities but differ in their specific functional groups and biological activities. The uniqueness of 9(10H)-Acridinone, 1-amino-10-(2-(diethylamino)ethyl)- lies in its specific amino and diethylaminoethyl substitutions, which confer distinct chemical and biological properties.
Properties
CAS No. |
148902-88-9 |
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Molecular Formula |
C19H23N3O |
Molecular Weight |
309.4 g/mol |
IUPAC Name |
1-amino-10-[2-(diethylamino)ethyl]acridin-9-one |
InChI |
InChI=1S/C19H23N3O/c1-3-21(4-2)12-13-22-16-10-6-5-8-14(16)19(23)18-15(20)9-7-11-17(18)22/h5-11H,3-4,12-13,20H2,1-2H3 |
InChI Key |
VCIFMTRVDYUZLV-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CC)CCN1C2=CC=CC=C2C(=O)C3=C(C=CC=C31)N |
Origin of Product |
United States |
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